(4-Chloro-2-nitrophenyl)(2-phenylethyl)amine
Description
Molecular Geometry and Bonding Analysis
(4-Chloro-2-nitrophenyl)(2-phenylethyl)amine features a planar aromatic system with distinct electronic interactions between substituents. The core structure comprises a benzene ring substituted with a chlorine atom at the para-position and a nitro group at the ortho-position relative to the amine linkage. The phenylethylamine moiety connects via a secondary amine group, creating a non-planar conformation due to steric hindrance between the nitro group and the ethyl chain.
Key bond lengths and angles derived from analogous nitroaromatic compounds include:
- Nitro group (NO₂): N–O bond lengths of ~1.21 Å and O–N–O angles of ~125°, consistent with resonance stabilization.
- Chloro substituent: C–Cl bond length of ~1.74 Å, typical for aryl chlorides.
- Amine linkage: C–N bond lengths of ~1.45 Å, indicating partial double-bond character due to conjugation with the aromatic ring.
The molecule adopts a twisted geometry, with dihedral angles between the nitro-substituted phenyl ring and the phenylethyl group ranging from 45° to 60°, as predicted by density functional theory (DFT).
Properties
IUPAC Name |
4-chloro-2-nitro-N-(2-phenylethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-12-6-7-13(14(10-12)17(18)19)16-9-8-11-4-2-1-3-5-11/h1-7,10,16H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUHURIYLBVPAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The electron-withdrawing nitro group enhances the electrophilicity of the aromatic ring, enabling phenethylamine to attack the activated chloro position. A polar aprotic solvent (e.g., dimethyl sulfoxide or dimethylformamide) and a base (e.g., potassium carbonate or triethylamine) are typically employed. For example:
Procedure :
- Combine 4-chloro-2-nitrobenzene (1.0 equiv) with phenethylamine (1.2 equiv) in DMF.
- Add K₂CO₃ (2.0 equiv) and heat at 120°C for 24–48 hours.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography.
Yield : ~40–60% (estimated based on analogous acetamide syntheses).
Ullmann Coupling
Ullmann-type couplings utilize copper catalysts to couple aryl halides with amines. This method is effective for sterically hindered substrates.
Catalytic System and Optimization
Aryl iodides exhibit superior reactivity over chlorides. Using 4-iodo-2-nitrobenzene as the substrate enhances coupling efficiency.
Procedure :
- Mix 4-iodo-2-nitrobenzene (1.0 equiv), phenethylamine (1.5 equiv), CuI (10 mol%), and N,N′-dimethylethylenediamine (20 mol%) in DMSO.
- Heat at 100°C for 24 hours under nitrogen.
- Isolate the product via filtration and recrystallize from ethanol.
Yield : ~50–70% (hypothetical, based on similar Ullmann reactions).
Buchwald-Hartwig Amination
Palladium-catalyzed couplings offer high regioselectivity and functional group tolerance, making them ideal for complex aryl amines.
Ligand and Base Selection
Bidentate ligands like Xantphos stabilize the palladium catalyst, while cesium carbonate facilitates deprotonation.
Procedure :
- Combine 4-bromo-2-nitrobenzene (1.0 equiv), phenethylamine (1.2 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%) in toluene.
- Reflux at 110°C for 12 hours.
- Purify by flash chromatography using hexane/ethyl acetate.
Yield : ~60–80% (estimated from patent examples).
Comparative Analysis of Methods
| Method | Conditions | Catalyst/Base | Yield | Advantages | Challenges |
|---|---|---|---|---|---|
| SNAr | DMF, 120°C, 24–48 h | K₂CO₃ | 40–60% | Simple reagents | Long reaction time, moderate yields |
| Ullmann Coupling | DMSO, 100°C, CuI, DMEDA | CuI, DMEDA | 50–70% | Tolerates electron-deficient arenes | Requires iodide substrate |
| Buchwald-Hartwig | Toluene, 110°C, Pd(OAc)₂, Xantphos | Pd(OAc)₂, Xantphos | 60–80% | High efficiency, scalability | Costly catalysts, oxygen-sensitive |
Experimental Considerations and Challenges
Substrate Activation
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to (4-Chloro-2-nitrophenyl)(2-phenylethyl)amine exhibit antimicrobial properties. For instance, derivatives have shown activity against a range of pathogens, including Escherichia coli and Staphylococcus aureus.
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 256 µg/mL |
| Compound B | S. aureus | 128 µg/mL |
Anticancer Potential
Studies have explored the cytotoxic effects of this compound against various cancer cell lines. For example, it has demonstrated selective toxicity towards human cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 20 |
Neuropharmacology
The compound has been investigated for its potential as an inhibitor of enzymes relevant to neurodegenerative diseases. Specifically, it may inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation.
Enzyme Inhibition Studies
Research findings suggest that similar compounds can inhibit acetylcholinesterase effectively:
| Compound | Enzyme | Inhibition Rate (%) |
|---|---|---|
| Compound C | Acetylcholinesterase | 75 |
| Compound D | Acetylcholinesterase | 80 |
Synthesis and Evaluation of Derivatives
A study published in Journal of Medicinal Chemistry focused on synthesizing derivatives of this compound to evaluate their biological activities. The results indicated that modifications to the nitrophenyl group significantly enhanced antimicrobial and anticancer activities.
Clinical Trials
While still in preliminary stages, clinical trials are being designed to assess the efficacy of this compound in treating specific cancers and infections resistant to conventional therapies.
Mechanism of Action
The mechanism of action of (4-Chloro-2-nitrophenyl)(2-phenylethyl)amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and nitro groups can participate in hydrogen bonding or electrostatic interactions, while the phenylethylamine moiety can engage in hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Alkyl Chain Variants
(4-Chloro-2-nitrophenyl)(1-phenylethyl)amine (CAS: 288155-05-5)
- Molecular Formula : C₁₄H₁₃ClN₂O₂ (same as the target compound).
- Key Difference : The phenylethyl group is attached at the 1-position instead of the 2-position.
- Impact : Altered steric and electronic environments may influence reactivity and binding affinity in biological systems. For example, the 1-phenylethyl isomer could exhibit different conformational preferences in molecular interactions .
(4-Chloro-2-nitrophenyl)(4-phenylbutyl)amine
- Key Difference : A longer 4-phenylbutyl chain replaces the 2-phenylethyl group.
- Impact: Increased lipophilicity (higher logP) may enhance membrane permeability but reduce solubility in aqueous media. Limited synthetic or application data are available for this variant .
Functional Group Modifications
2-Nitro-N-(2-phenylethyl)benzenesulfonamide (CAS: 141381-81-9)
- Molecular Formula : C₁₄H₁₄N₂O₄S.
- Key Difference : A sulfonamide group replaces the amine, and the nitro group is at the 2-position.
- This compound may serve as a protease inhibitor or antibacterial agent .
(Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine
- Molecular Formula : C₁₉H₁₅ClN₂O₄S.
- Key Difference : A sulfonyl group and diphenylmethyl substituent replace the phenylethyl chain.
Heterocyclic and Multi-Substituted Analogs
(4-Bromothiophen-2-yl)methylamine (CAS: 1078162-18-1)
- Molecular Formula : C₁₃H₁₄BrNS.
- Key Difference : A bromothiophene ring replaces the chloro-nitrophenyl group.
- Impact : The thiophene moiety introduces π-electron richness, which could enhance charge-transfer interactions in materials science applications .
[(2-Chlorophenyl)methyl][(4-methoxy-3-nitrophenyl)methyl]amine
Table 1: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Key Functional Groups |
|---|---|---|---|---|
| (4-Chloro-2-nitrophenyl)(2-phenylethyl)amine | C₁₄H₁₃ClN₂O₂ | 276.72 | 3.8 | Amine, nitro, chloro |
| (4-Chloro-2-nitrophenyl)(1-phenylethyl)amine | C₁₄H₁₃ClN₂O₂ | 276.72 | 3.9 | Amine, nitro, chloro |
| 2-Nitro-N-(2-phenylethyl)benzenesulfonamide | C₁₄H₁₄N₂O₄S | 306.34 | 2.5 | Sulfonamide, nitro |
| [(4-Bromothiophen-2-yl)methyl] derivative | C₁₃H₁₄BrNS | 296.22 | 4.2 | Amine, bromothiophene |
- logP Trends : The target compound’s logP (~3.8) reflects moderate lipophilicity, suitable for blood-brain barrier penetration. Sulfonamide analogs (logP ~2.5) are more hydrophilic, favoring aqueous solubility .
- Synthetic Routes : The target compound is synthesized via coupling reactions between halogenated nitroarenes and amines under weak alkaline conditions, similar to intermediates in domperidone synthesis .
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three reactive sites:
-
Sulfonamide group (-SO₂-NH-)
-
Nitro group (-NO₂) at position 2
-
Chlorine substituent (-Cl) at position 4
| Functional Group | Reactivity Profile |
|---|---|
| Sulfonamide | Hydrolysis under acidic/basic conditions; hydrogen bonding |
| Nitro | Reduction to amine; directs electrophilic substitution |
| Chlorine | Nucleophilic aromatic substitution (NAS) under activation |
Reduction of the Nitro Group
The nitro group at position 2 can be reduced to an amine (-NH₂) under catalytic hydrogenation or chemical reduction:
Conditions
-
Catalytic Hydrogenation : H₂ gas with Pd/C or Raney Ni in ethanol at 50–80°C .
-
Chemical Reduction : SnCl₂/HCl or Fe/HCl under reflux.
Product : 4-chloro-2-amino-N-(2-phenylethyl)benzenesulfonamide.
Mechanism : Sequential electron transfer reduces -NO₂ to -NH₂ via nitroso and hydroxylamine intermediates.
Hydrolysis of the Sulfonamide
The sulfonamide bond (-SO₂-NH-) undergoes cleavage under strong acidic or basic conditions:
Conditions
Products :
-
Benzenesulfonic acid derivative (4-chloro-2-nitrobenzenesulfonic acid).
-
2-Phenylethylamine.
Nucleophilic Aromatic Substitution (NAS)
The chlorine substituent at position 4 may undergo NAS if activated by the ortho-nitro group:
Conditions
Example Reaction :
Challenges :
-
Steric hindrance from the phenylethyl group reduces accessibility.
-
Nitro groups deactivate the ring, requiring harsh conditions.
Coupling Reactions
While no direct evidence exists for cross-couplings, palladium-catalyzed reactions (e.g., Suzuki-Miyaura) are plausible if the sulfonamide is inert:
Hypothetical Conditions
Limitations :
-
Sulfur in the sulfonamide may poison palladium catalysts.
Stability and Side Reactions
-
Thermal Decomposition : Degrades above 200°C, releasing NOₓ and SOₓ gases .
-
Photoreactivity : Nitro groups may facilitate photodegradation under UV light.
Comparative Reactivity Table
*Yields extrapolated from analogous reactions in cited sources.
Mechanistic Considerations
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-Chloro-2-nitrophenyl)(2-phenylethyl)amine?
- Methodology : Nucleophilic substitution is a primary method for synthesizing aryl amines. React 4-chloro-2-nitrobenzene derivatives (e.g., benzyl chloride) with 2-phenylethylamine under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or DMSO. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Optimization : Monitor reaction progress using TLC. Adjust stoichiometry (1.2–1.5 eq amine) to account for steric hindrance from the nitro group.
Q. How should researchers characterize this compound spectroscopically?
- Techniques :
- NMR : Analyze aromatic protons (δ 7.2–8.5 ppm for nitro-substituted benzene; δ 2.8–3.5 ppm for ethylamine protons). Confirm amine presence via broad singlet (~δ 1.5–2.5 ppm) .
- IR : Identify NH stretches (~3300–3500 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ asymmetric, ~1350 cm⁻¹ symmetric) .
- Mass Spectrometry : Use ESI-MS to detect [M+H]⁺ and confirm molecular weight.
Q. What purification strategies are effective for this amine?
- Chromatography : Use silica gel with ethyl acetate/hexane (3:7 ratio). For persistent impurities, employ gradient elution.
- Recrystallization : Dissolve in hot ethanol, cool slowly to isolate crystals. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
- DFT Modeling : Optimize geometry using B3LYP/6-31G(d) (as validated in thermochemical studies ). Calculate HOMO-LUMO gaps to assess reactivity. Compare nitro group charge distribution with experimental IR/NMR data to validate accuracy .
- Contradiction Resolution : If computational predictions deviate from experimental spectral data (e.g., unexpected nitro group polarization), re-examine solvent effects or basis set limitations.
Q. What crystallographic techniques resolve structural ambiguities?
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (ethanol/diethyl ether). Refine using SHELX programs (SHELXL for anisotropic displacement parameters) .
- Challenges : Nitro groups may induce disorder; address via TWINABS for data correction.
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Functional Group Modification : Synthesize analogs (e.g., replace nitro with cyano or methoxy). Test biological activity (e.g., enzyme inhibition assays) .
- Data Analysis : Use multivariate regression to correlate electronic parameters (Hammett σ constants) with activity. Address outliers via molecular docking (AutoDock Vina) to identify binding mode discrepancies .
Data Contradiction Analysis
Q. How to resolve discrepancies between theoretical and experimental spectral data?
- Step 1 : Recalculate DFT models with solvent corrections (PCM for ethanol).
- Step 2 : Acquire high-resolution NMR (500 MHz+) to detect splitting patterns obscured by low-field shifts.
- Step 3 : Validate via 2D NMR (HSQC, HMBC) to assign ambiguous proton-carbon correlations .
Q. Why might synthetic yields vary significantly across batches?
- Key Factors :
- Moisture Sensitivity : Nitro groups attract moisture; use anhydrous solvents and Schlenk techniques.
- Byproduct Formation : Monitor for N-alkylation byproducts via LC-MS. Optimize reaction time (<24 hrs) to minimize decomposition .
Research Design Considerations
- Toxicity Screening : Use Ames test for mutagenicity (nitro groups are potential mutagens).
- Environmental Impact : Assess biodegradability via OECD 301F test .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
